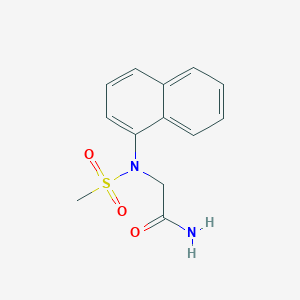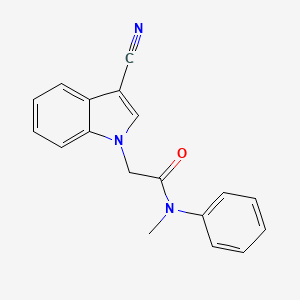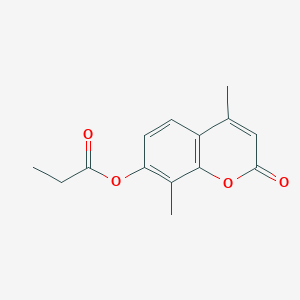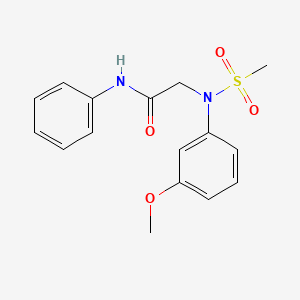
3-methoxy-N-3-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-3-quinolinylbenzamide, also known as MW-151, is a small molecule that has been studied for its potential therapeutic effects in various neurological disorders. It is a potent inhibitor of proinflammatory cytokines, which are known to play a role in the development and progression of neuroinflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-3-quinolinylbenzamide involves the inhibition of proinflammatory cytokines by blocking the activation of the transcription factor NF-κB. This leads to a reduction in the expression of inflammatory genes and a decrease in the production of cytokines. In addition, it has been shown to increase the expression of anti-inflammatory cytokines such as IL-10, which further dampens the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-3-quinolinylbenzamide include a reduction in the production of proinflammatory cytokines, an increase in the expression of anti-inflammatory cytokines, and a decrease in neuroinflammation. It has been shown to improve cognitive function and reduce neurodegeneration in animal models of traumatic brain injury and Alzheimer's disease. In addition, it has been shown to have a neuroprotective effect in models of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methoxy-N-3-quinolinylbenzamide in lab experiments include its potent inhibitory effect on proinflammatory cytokines, its ability to improve cognitive function, and its neuroprotective effect. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
For research on 3-methoxy-N-3-quinolinylbenzamide include further studies on its efficacy in animal models of neurological disorders, optimization of its synthesis method to improve yield and purity, and investigation of its potential as a therapeutic agent in human clinical trials. In addition, research could focus on identifying new targets for this compound and exploring its potential for use in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 3-methoxy-N-3-quinolinylbenzamide involves the reaction of 3-aminoquinoline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium methoxide to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
3-methoxy-N-3-quinolinylbenzamide has been studied for its potential therapeutic effects in various neurological disorders such as traumatic brain injury, Alzheimer's disease, and multiple sclerosis. It has been shown to inhibit the production of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to contribute to the pathogenesis of these diseases. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of traumatic brain injury and Alzheimer's disease.
Propiedades
IUPAC Name |
3-methoxy-N-quinolin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-7-4-6-13(10-15)17(20)19-14-9-12-5-2-3-8-16(12)18-11-14/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSZMHPWNWUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
![4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5772530.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5772532.png)

![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)



![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)